molecular formula C8H14O4 B8451518 Diethyl methyl malonate

Diethyl methyl malonate

Cat. No.: B8451518
M. Wt: 174.19 g/mol
InChI Key: BCEVYZFCKQBMET-UHFFFAOYSA-N
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Description

Structurally, it belongs to the class of dialkyl malonates, which are pivotal in organic synthesis for their role in Claisen condensations, Michael additions, and as intermediates in pharmaceuticals and agrochemicals . Its synthesis typically involves esterification of malonic acid or alkylation of simpler malonates. For instance, dimethyl methyl malonate is synthesized via modified procedures substituting diethyl methyl malonate, highlighting its structural versatility .

Properties

Molecular Formula

C8H14O4

Molecular Weight

174.19 g/mol

IUPAC Name

1-O-ethyl 3-O-methyl 2-ethylpropanedioate

InChI

InChI=1S/C8H14O4/c1-4-6(7(9)11-3)8(10)12-5-2/h6H,4-5H2,1-3H3

InChI Key

BCEVYZFCKQBMET-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)OC)C(=O)OCC

Origin of Product

United States

Scientific Research Applications

Synthesis of Pharmaceuticals

Diethyl methyl malonate plays a crucial role as an intermediate in the synthesis of various pharmaceutical compounds. It is particularly important in the development of:

  • Anti-inflammatory drugs : Used in the synthesis of compounds that alleviate inflammation.
  • Analgesics : Serves as a precursor to pain-relieving medications.

This compound enhances the efficiency of drug development by providing a pathway to synthesize complex molecules that may have therapeutic effects .

Organic Synthesis

In organic chemistry, this compound is utilized for:

  • Preparation of Esters : It can be transformed into various esters through reactions such as alkylation and hydrolysis.
  • Michael Addition Reactions : It reacts with α,β-unsaturated carbonyl compounds, facilitating the construction of more complex organic frameworks.

These reactions are essential for creating diverse organic compounds used in both academic research and industrial applications .

Biochemical Research

Researchers employ this compound to investigate metabolic pathways and enzyme activities. Its applications include:

  • Studying Enzyme Functions : It aids in understanding how enzymes interact with substrates and inhibitors, providing insights into biological processes.
  • Therapeutic Target Identification : By studying its effects on metabolic pathways, researchers can identify potential targets for new drugs .

Agricultural Chemicals

This compound is also applied in the formulation of agrochemicals, including:

  • Pesticides : It contributes to the development of effective pesticides that enhance crop yields.
  • Herbicides : Utilized in creating herbicides that control unwanted plant growth without harming crops.

These applications are vital for improving agricultural productivity and sustainability .

Flavor and Fragrance Industry

Due to its pleasant fruity aroma, this compound is valuable in the flavor and fragrance industry. It is used to produce:

  • Flavorings : Enhances the taste profile of various food products.
  • Fragrances : Integral in creating appealing scents for cosmetics and personal care products.

This compound's sensory properties make it an essential ingredient in consumer goods .

Case Study 1: Erythromycin Production Enhancement

A study demonstrated that this compound significantly increased erythromycin production in Saccharopolyspora erythraea strains. Supplementation with 15 mM levels led to a production increase of over 250% compared to control strains. Lower concentrations also showed positive effects, while higher concentrations were found to be inhibitory .

Concentration (mM)Erythromycin Production (µg/ml)
0520
5800
101000
151395
20Inhibitory

This case highlights the compound's potential in biotechnological applications for antibiotic production.

Case Study 2: Synthesis of Antifungal Agents

Research has indicated that derivatives of this compound exhibit antifungal properties against Fusarium oxysporum. The compound's mechanism involves inhibiting mycelial growth, showcasing its potential in developing agricultural fungicides .

CompoundIC50 (µM)Activity Type
This compound<0.5Antifungal

This data underscores the compound's relevance in both pharmaceutical and agricultural sectors.

Comparison with Similar Compounds

Diethyl Malonate (DEM)

  • Structure : Contains two ethyl ester groups without additional substituents.
  • Physical Properties : DEM has a molecular weight of 160.17 g/mol and a vapor pressure of 101.94 kPa at 472.15 K .
  • Reactivity : DEM undergoes Claisen condensation to form β-ketoesters and participates in copper-catalyzed arylations to yield α-aryl malonates .
  • Applications : Used as a simulant for soman in decontamination studies due to low toxicity and structural analogy .

Dimethyl Methyl Malonate

  • Structure : Features two methyl esters and one methyl group.
  • Synthesis : Prepared via modified literature procedures, often substituting diethyl methyl malonate in reactions .
  • Reactivity : Smaller ester groups may increase electrophilicity but reduce steric bulk, enhancing reaction rates in nucleophilic substitutions.
  • Applications : Less common in industrial applications due to higher volatility compared to ethyl esters.

Diethyl Fumarate (deF) and Diethyl Maleate (deM)

  • Structure : Geometric isomers with ethyl ester groups on a dicarboxylic acid backbone.
  • Reactivity : deF exhibits higher polymerization rates due to its trans-configuration, which lowers steric strain during radical addition reactions .
  • Comparison : Unlike this compound, these isomers lack a central substituent, making them more suitable for polymerization and materials science.

Diethyl Succinate

  • Structure : A four-carbon dicarboxylate ester.
  • Odor Response : Activates distinct olfactory regions in rodents compared to diethyl malonate, emphasizing the impact of chain length on physicochemical interactions .
  • Applications : Used in fragrances and solvents, differing from this compound’s synthetic utility.

Methyl Malonate Derivatives

  • Structure: Includes mono- or di-methyl esters (e.g., methyl malonate, dimethyl malonate).
  • Thermodynamics : Lower molecular weight results in higher volatility. For example, malonyl-CoA derivatives with methyl groups exhibit conformational stability critical in enzymatic decarboxylation .
  • Comparison : Methyl esters are less thermally stable than ethyl analogs, limiting their use in high-temperature processes like MOCVD .

Research Findings and Data Tables

Table 1: Key Properties of Selected Malonate Esters

Compound Molecular Weight (g/mol) Boiling Point (°C) Key Reactivity Applications
This compound ~174.19 Not reported Claisen condensation, alkylation Pharmaceuticals, polymers
Diethyl Malonate 160.17 ~199 Arylation, enolate formation Simulants, organic synthesis
Diethyl Fumarate 172.18 ~285 Radical polymerization Materials science
Dimethyl Malonate 132.11 ~181 Nucleophilic substitution Lab-scale synthesis

Table 2: Reaction Rate Constants ()

Compound Rate Constant (k, M⁻¹s⁻¹) Polymerization Efficiency
Diethyl Fumarate (deF) 2.5 × 10³ High
Diethyl Maleate (deM) 1.8 × 10³ Moderate

Functional Group Impact on Properties

  • Steric Effects: this compound’s methyl group hinders enolate formation compared to DEM, affecting yields in Claisen condensations .
  • Thermal Stability : Ethyl esters (e.g., diethyl malonate) exhibit higher melting points (e.g., Zr diethyl malonate complexes melt at 62°C) than methyl analogs, favoring their use in MOCVD .
  • Toxicity : DEM’s low toxicity makes it a safe simulant, whereas methyl substituents in related compounds may alter metabolic pathways .

Preparation Methods

Ethoxymethylenemalonate Reduction

Diethyl ethoxymethylenemalonate can be hydrogenated using Raney nickel under high-pressure conditions (2–4 MPa H₂) to yield this compound. This method avoids alkyl halides but requires specialized equipment.

Conditions :

  • Catalyst : Raney nickel (5–10% w/w).

  • Temperature : 50–80°C.

  • Yield : 70–85%.

Carbon Monoxide-Based Formylation

Industrial-Scale Production Techniques

Large-scale synthesis prioritizes cost-effectiveness and safety. Methyl bromide, though less reactive than methyl iodide, is preferred in industrial settings due to lower toxicity and cost. Continuous stirred-tank reactors (CSTRs) maintain precise temperature control (80–100°C) and automate base addition to mitigate exothermic risks.

Industrial Parameters :

ParameterValue
Reactor Volume1,000–5,000 L
Methyl Bromide Feed Rate0.5–1.0 L/min
Annual Production500–1,000 MT

Environmental Considerations :

  • Waste Management : Sodium iodide byproducts are recovered via crystallization (≥95% efficiency).

  • Solvent Recycling : Ethanol is distilled and reused, reducing raw material costs by 30%.

Comparative Analysis of Preparation Methods

MethodAdvantagesLimitationsYieldIndustrial Feasibility
Alkylation (Methyl Iodide)High selectivity, mild conditionsMethyl iodide cost and toxicity75–90%High
Ethoxymethylenemalonate ReductionAvoids alkyl halidesHigh-pressure equipment needed70–85%Moderate
CO-Based FormylationLow raw material costComplex catalyst synthesis65–75%Low

Q & A

Q. What is the role of diethyl methyl malonate in Claisen condensation reactions, and how is this applied in synthetic workflows?

this compound serves as a nucleophilic enolate precursor in Claisen condensations, enabling carbon-carbon bond formation. The enolate, generated via deprotonation with bases like K₂CO₃ or NaOEt, reacts with carbonyl electrophiles (e.g., ketones, aldehydes) to form β-ketoesters. Methodologically, controlling the base strength and solvent polarity (e.g., THF vs. DMF) is critical for enolate stability and reaction efficiency. For example, K₂CO₃ in solvent-free conditions has been used to synthesize 3-substituted coumarins via Knoevenagel condensation .

Q. How is this compound utilized in synthesizing pharmaceuticals and agrochemical intermediates?

this compound is a key building block for:

  • β-Ketoesters : Precursors to heterocycles like pyrimidines (e.g., sulfonylurea herbicides).
  • Michael donors : Reacts with α,β-unsaturated carbonyls to form complex esters.
  • Asymmetric catalysis : Chiral Schiff base catalysts enable enantioselective γ-amino ester synthesis via ring-opening of meso-aziridines .
    Methodologically, alkylation of its enolate with halides (e.g., aryl iodides) under CuI/2-phenylphenol catalysis provides α-aryl malonates, intermediates for nonsteroidal anti-inflammatory drugs (NSAIDs) .

Q. What thermodynamic properties guide solvent selection for reactions involving this compound?

Excess molar enthalpy (Hᴱ) studies in alcohol mixtures (methanol, ethanol, etc.) reveal that Hᴱ increases with temperature and alcohol molecular size. For example, this compound + 1-propanol shows higher Hᴱ than methanol at 328.2 K. These data, modeled via Redlich-Kister or UNIQUAC equations, inform solvent choices to optimize reaction exothermicity and solubility .

Advanced Research Questions

Q. How do ligand design and catalyst systems influence the efficiency of this compound arylation?

  • Copper catalysis : CuI with 2-phenylphenol and Cs₂CO₃ enables mild arylations (60–80°C) of this compound with aryl iodides, achieving >90% yields. Electron-withdrawing groups on aryl halides enhance electrophilicity .
  • Palladium catalysis : Bulky ligands like P(t-Bu)₃ or ferrocenylphosphines facilitate coupling with aryl bromides/chlorides. Pd/2 systems tolerate steric hindrance, enabling reactions with ortho-substituted arenes .
    Methodological tip: Screen ligand steric bulk (Tolman cone angle) to balance reactivity and substrate scope.

Q. How can time-resolved EPR (TR-EPR) resolve mechanistic ambiguities in radical-mediated reactions of this compound?

TR-EPR and pulsed EPR detect short-lived radicals (e.g., photo-generated adducts of this compound with fumarates/maleates). Key steps:

  • Spectral analysis : Identify hyperfine splitting patterns to assign radical structures.
  • Kinetics : Use Stern-Volmer plots of spin-echo decay rates to calculate radical addition rate constants (e.g., k = 1.2 × 10⁹ M⁻¹s⁻¹ for diethyl fumarate radicals) .

Q. What strategies achieve stereoselectivity in K₂CO₃-catalyzed 1,4-additions to 1,2-allenic ketones?

  • Substrate control : 3-Unsubstituted allenyl ketones yield β,γ-unsaturated enones via anti-Michael addition.
  • Stereoelectronic effects : 3-Monosubstituted allenyl ketones produce Z-enones with >96:4 selectivity.
  • Sequential lactonization : Adjusting base concentration (10–20 mol% K₂CO₃) and temperature (80–100°C) directs reactions toward α-pyrone formation via tandem Michael addition and C–C migration .

Q. How are computational and read-across methods used to address toxicity data gaps for this compound?

The U.S. EPA’s hazard assessment used dimethyl malonate (CAS 108-59-8) as an analog for developmental toxicity predictions. Steps include:

  • Physicochemical similarity : Compare log P, molecular weight, and functional groups.
  • New Approach Methodologies (NAMs) : QSAR models predict absorption/distribution (e.g., using OECD Toolbox).
  • Weight of evidence : Combine analog data with in vitro assays (e.g., Ames test for mutagenicity) .

Q. What spectrophotometric methods detect formaldehyde using this compound derivatives?

The Hantzsch reaction with methyl acetoacetate (a β-ketoester analog) forms a chromophore (λₘₐₓ = 412 nm, ε = 7.8 × 10³ dm³ mol⁻¹ cm⁻¹ at 60°C). Key steps:

  • Derivatization : React formaldehyde with methyl acetoacetate and NH₃ to form a dihydropyridine.
  • Optimization : Increase sensitivity by using water-soluble β-ketoesters and elevated temperatures .

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